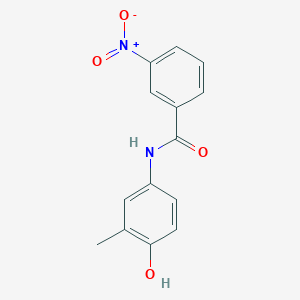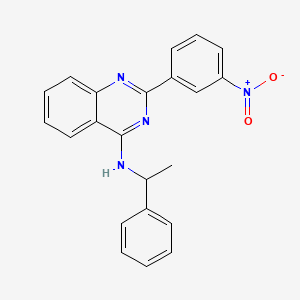
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine
Descripción general
Descripción
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine belongs to the quinazolinamine class, compounds known for their broad spectrum of biological activities. This compound, like others in its class, is subject to extensive research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves multi-step chemical reactions, starting from simple precursors like nitrobenzonitrile, phenylchloroimines, or isatoic anhydride. A notable method for synthesizing 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine involves the reaction of 4-chloro-6-nitro-quinazoline with 1-phenylethylamine in solvents like isopropanol under refluxing conditions, yielding the product after purification through column chromatography (Jiang Ru, 2003). Another approach involves the copper-catalyzed reaction of aniline-derived benzamidines for the synthesis of various quinazolinamine derivatives (Y. Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the quinazolinamine core and the substituent groups' positions, which are crucial for the compounds' biological activities and chemical properties (B. Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including nucleophilic substitution, reductive cyclization, and condensation reactions. These reactions are fundamental for modifying the quinazolinamine core, introducing different substituents, and exploring the compounds' reactivity and functionality (A. Roy et al., 2006).
Physical Properties Analysis
The physical properties of 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in organic synthesis and potential medicinal applications.
Chemical Properties Analysis
The chemical properties of quinazolinamine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity. The presence of the nitro group and the quinazolinamine core significantly impacts these properties, affecting the compounds' interaction with biological targets and reactivity in chemical synthesis.
For a deeper exploration and further insights, the following references provide comprehensive information on the topic:
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(16-8-3-2-4-9-16)23-22-19-12-5-6-13-20(19)24-21(25-22)17-10-7-11-18(14-17)26(27)28/h2-15H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVHRIOVTYNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)

![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)
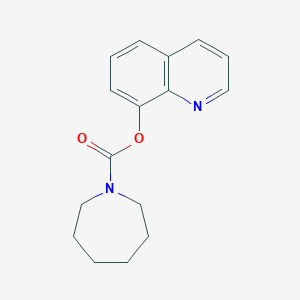
![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)

![2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)
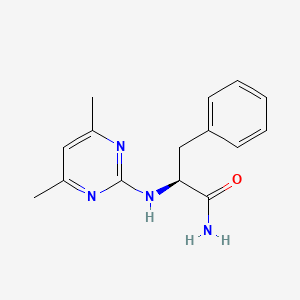
![4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019516.png)
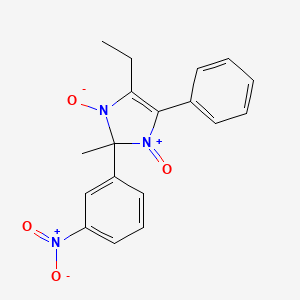
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)

amine](/img/structure/B4019535.png)
